molecular formula C17H18N2O5 B2816002 ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate CAS No. 2034551-52-3

ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate

Cat. No.: B2816002
CAS No.: 2034551-52-3
M. Wt: 330.34
InChI Key: AELSOWGFYPPEPU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted pyridinone moiety via an amide bond. The pyridinone ring contains a methoxy group at position 4, a methyl group at position 1, and a ketone at position 6, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

ethyl 4-[(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-4-24-17(22)11-5-7-12(8-6-11)18-16(21)13-10-19(2)15(20)9-14(13)23-3/h5-10H,4H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELSOWGFYPPEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by further modifications to introduce the methoxy and ester groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions may involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamidobenzamide (SABA) Derivatives

A notable structural analog is ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) (Figure 2 in ). Both compounds share a benzoate ester backbone but differ in substituents and core functionality:

  • Target Compound: Amide-linked pyridinone with methoxy and methyl groups.
  • SABA1 : Sulfonamidobenzamide (SABA) core with a phenylcarbamoyl group and chlorine substituent.

Functional Differences :

  • Biological Activity: SABA1 exhibits antimicrobial activity against E. coli (MIC: 0.45–0.9 mM in efflux-compromised strains) . No direct antimicrobial data are available for the target compound.
Ethyl 4-(Dimethylamino) Benzoate

Another relevant analog is ethyl 4-(dimethylamino) benzoate, which shares the benzoate ester framework but replaces the pyridinone-amido group with a dimethylamino substituent. Key comparisons include:

  • Reactivity: Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity in resin cements, achieving a greater degree of conversion (polymerization) compared to methacrylate-based amines .
  • Physical Properties: Resins containing ethyl 4-(dimethylamino) benzoate exhibit superior mechanical properties (e.g., hardness, stability) versus those with 2-(dimethylamino) ethyl methacrylate .
  • Additive Interactions: The target compound’s pyridinone-amido group may reduce sensitivity to additives like diphenyliodonium hexafluorophosphate (DPI), whereas ethyl 4-(dimethylamino) benzoate’s reactivity is modulated by DPI concentration .

Comparative Data Table

Property Target Compound SABA1 Ethyl 4-(Dimethylamino) Benzoate
Core Structure Pyridinone-amido benzoate Sulfonamidobenzamide (SABA) Dimethylamino-substituted benzoate
Key Substituents 4-Methoxy, 1-methyl, 6-oxo pyridinone 2-Chloro, phenylcarbamoyl, sulfonamide 4-Dimethylamino
Biological Activity Not reported MIC: 0.45–0.9 mM (E. coli) Not applicable (materials science focus)
Reactivity/Function Potential for π-stacking/rigidity Antimicrobial via sulfonamide interactions High polymerization efficiency in resins
Additive Sensitivity Likely low (steric hindrance from pyridinone) Not reported DPI enhances conversion in methacrylate systems

Key Research Findings

  • SABA Derivatives : The sulfonamide group is critical for antimicrobial activity, but chlorine and phenylcarbamoyl groups may enhance target binding .
  • Benzoate Esters in Materials: Substituents like dimethylamino improve resin reactivity and physical properties, whereas bulkier groups (e.g., pyridinone-amido) may prioritize stability over reactivity .
  • Structural Trade-offs: Electron-withdrawing groups (e.g., pyridinone ketone) in the target compound could reduce nucleophilicity compared to dimethylamino analogs.

Biological Activity

Ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate is a complex organic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's synthesis, biological activity, and its implications in drug development.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H20N2O4C_{17}H_{20}N_{2}O_{4}. Its structure includes a pyridine ring fused with a benzoate ester, featuring both methoxy and amido functional groups. The synthesis of this compound typically involves multi-step organic reactions, prominently utilizing the Biginelli reaction , which combines an aldehyde, a hydrogen methylene active compound, and urea or its analogs. Subsequent modifications introduce the methoxy and ester groups, enhancing its biological properties.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and receptor binding. Preliminary studies suggest that it may interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with disease processes.

Table 1: Potential Biological Activities

Activity TypeDescription
Enzyme Inhibition May inhibit specific metabolic enzymes
Receptor Binding Potential interaction with disease-related receptors
Anti-inflammatory Suggested therapeutic effects in inflammation
Anticancer Preliminary evidence of anticancer properties

Therapeutic Implications

The compound has been investigated for its anti-inflammatory and anticancer properties. In vitro studies have shown promising results in reducing inflammation markers and inhibiting cancer cell proliferation. These therapeutic effects position this compound as a candidate for further drug development and clinical evaluation.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of compounds structurally related to this compound. For instance:

  • Antitumor Activity : A study demonstrated that derivatives of similar structures exhibited significant inhibitory activity against various cancer cell lines, suggesting that modifications to the core structure can enhance efficacy .
  • Anti-inflammatory Effects : Research highlighted the compound's ability to modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. These interactions may involve binding to active sites or altering the conformation of target molecules, leading to therapeutic effects.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for ethyl 4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate?

  • Methodological Answer : Synthesis typically involves coupling activated carboxylic acids (e.g., using carbonyldiimidazole) with amines under anhydrous conditions. Solvents like toluene or dimethylformamide (DMF) are preferred for their high boiling points and ability to stabilize intermediates. Reaction temperatures (80–120°C) and durations (6–24 hours) are critical for minimizing side products like unreacted esters or hydrolyzed amides . Table 1 : Representative Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
Amide CouplingCarbonyldiimidazole, DMF, 100°C, 12h65–75≥95%
EsterificationEthanol/H2SO4, reflux, 8h80–85≥90%

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on Nuclear Magnetic Resonance (NMR) (e.g., <sup>1</sup>H and <sup>13</sup>C spectra for functional group identification), Mass Spectrometry (MS) for molecular weight validation, and Infrared Spectroscopy (IR) to detect carbonyl (C=O) and amide (N–H) stretches . X-ray crystallography (using SHELX programs for refinement ) is recommended for resolving stereochemical ambiguities.

Q. What are the solubility and storage recommendations for this compound?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Store at room temperature (RT) in a sealed container with desiccants to prevent hydrolysis of the ester and amide groups. Stability studies suggest a shelf life of ≥12 months under these conditions .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and binding mechanisms of this compound?

  • Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) and Density Functional Theory (DFT) calculations model interactions with biological targets (e.g., enzymes or receptors). For example, docking studies can identify hydrogen bonding between the amide group and catalytic residues of kinases. MD simulations (≥100 ns) assess dynamic stability in binding pockets .

Q. What strategies resolve contradictions in reported biological activity data (e.g., apoptosis modulation vs. cytotoxicity)?

  • Methodological Answer : Conflicting data may arise from purity discrepancies (e.g., residual solvents), assay variability (e.g., MTT vs. Annexin V assays), or cell-line specificity. Mitigation strategies include:
  • Orthogonal assays (e.g., flow cytometry + Western blotting).
  • Dose-response profiling (IC50 comparisons across cell lines).
  • HPLC-MS validation of compound integrity post-experiment .

Q. What reaction mechanisms govern modifications of the pyridine and benzoate moieties for enhanced activity?

  • Methodological Answer : The pyridine ring undergoes nucleophilic substitution at the 4-methoxy position, while the benzoate ester can be hydrolyzed to a carboxylic acid for salt formation. Key mechanisms:
  • Amide hydrolysis : Acidic/basic conditions cleave the amide bond (monitored by TLC).
  • Ester-to-acid conversion : NaOH/EtOH hydrolysis at 60°C (yield: ~90%).
  • Pyridine ring functionalization : Pd-catalyzed cross-coupling for aryl group introduction .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR peak splitting)?

  • Methodological Answer : Peak splitting in NMR may arise from diastereotopic protons or dynamic processes. Solutions include:
  • Variable-temperature NMR to identify conformational exchange.
  • COSY/NOESY for coupling correlation.
  • Crystallographic validation to resolve stereochemical assignments .

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